Lipophilicity (LogP) Comparison: 5-Oxaspiro[2.5]octane Core vs. Azaspiro[2.5]octane and Morpholine Analogs
The target compound tert-butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate exhibits a calculated LogP of 2.08 . This value is lower than that reported for non-oxygenated azaspiro[2.5]octane carbamates, which typically display LogP values in the 2.8–3.5 range. Oxa-spirocyclic compounds as a class have been demonstrated to reduce lipophilicity by approximately ΔlogD = 1.0 compared to common spirocyclic analogs [1]. Additionally, spirocyclic oxetane-containing compounds have been shown to be more slender than morpholine and displace the polar ether approximately 1.3 Å further out from the core, altering hydrogen-bonding geometry [2].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.08 (calculated) |
| Comparator Or Baseline | Azaspiro[2.5]octane carbamates (LogP 2.8–3.5); morpholine (LogP ≈ -0.86); oxa-spirocycles vs. non-oxa spirocycles (ΔlogD ≈ 1.0 reduction) |
| Quantified Difference | ΔLogP ≈ 0.7–1.4 lower than azaspiro analogs; ΔlogD ≈ 1.0 class-level reduction |
| Conditions | Calculated LogP via vendor datasheet ; class-level ΔlogD from published oxa-spirocycle characterization study [1]; morpholine comparison from spirooxetane characterization [2] |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced non-specific protein binding, which are critical parameters for lead optimization in drug discovery campaigns.
- [1] Grygorenko OO, et al. Oxa-spirocycles: synthesis, properties and applications. Chem Sci. 2021;12(29):10011-10021. View Source
- [2] Wuitschik G, et al. Spirocyclic oxetanes: synthesis and properties. Angew Chem Int Ed. 2008;47(24):4512-4515. View Source
